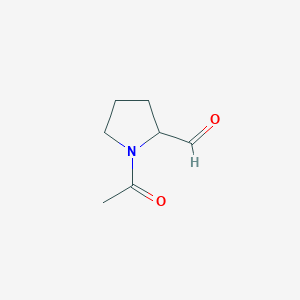

1-Acetylpyrrolidine-2-carbaldehyde

Description

Properties

IUPAC Name |

1-acetylpyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(10)8-4-2-3-7(8)5-9/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYLIUCLHXIEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555558 | |

| Record name | 1-Acetylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115859-55-7 | |

| Record name | 1-Acetylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 1 Acetylpyrrolidine 2 Carbaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site in 1-acetylpyrrolidine-2-carbaldehyde, readily undergoing oxidation, condensation, and addition reactions. These transformations are fundamental to elongating the carbon chain and introducing new functional groups.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 1-acetylpyrrolidine-2-carboxylic acid. This transformation is a common step in the synthesis of various proline derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous sulfuric acid), and milder reagents like silver oxide (Ag2O). The oxidation process typically involves the hydration of the aldehyde to form a geminal diol, which is then further oxidized to the carboxylic acid.

Table 1: Representative Oxidation Reactions of Aldehydes

| Aldehyde Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Potassium Permanganate (KMnO4) | Benzoic Acid | General Knowledge |

| Crotonaldehyde | Silver(I) oxide (Ag2O) | Crotonic Acid | General Knowledge |

| This compound | Jones Reagent (CrO3/H2SO4) | 1-Acetylpyrrolidine-2-carboxylic acid | Illustrative Example |

Condensation and Addition Reactions

The aldehyde group of this compound is a key site for carbon-carbon bond formation through condensation and addition reactions. These reactions allow for the introduction of a wide variety of substituents and the construction of more complex molecular scaffolds.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. organic-chemistry.orgwikipedia.org In this reaction, this compound would react with a phosphorus ylide (Wittig reagent) to form an alkene. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Reductive Amination: Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.comyoutube.comlibretexts.org This two-step process involves the initial reaction of this compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.comharvard.edu

Grignard Reaction: Grignard reagents, powerful nucleophiles, readily add to the electrophilic carbonyl carbon of this compound. masterorganicchemistry.commasterorganicchemistry.com This reaction results in the formation of a secondary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com The nature of the R-group in the Grignard reagent (R-MgX) determines the substituent that is introduced at the former carbonyl carbon. masterorganicchemistry.com

Table 2: Representative Condensation and Addition Reactions of Aldehydes

| Aldehyde Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound | Ph3P=CH2 (Wittig Reagent) | Alkene | organic-chemistry.orgmasterorganicchemistry.com |

| This compound | 1. R-NH2, 2. NaBH3CN | Secondary Amine | masterorganicchemistry.comyoutube.com |

| This compound | 1. R-MgBr, 2. H3O+ | Secondary Alcohol | masterorganicchemistry.commasterorganicchemistry.com |

Modifications and Substitutions on the Pyrrolidine (B122466) Ring

While the aldehyde group is the primary site of reactivity, the pyrrolidine ring itself can be modified, although this often requires harsher reaction conditions or specific synthetic strategies. Direct functionalization of the C-H bonds of the pyrrolidine ring is challenging but can be achieved through various methods, including radical reactions and transition-metal-catalyzed C-H activation.

More commonly, modifications to the pyrrolidine ring are achieved through multi-step sequences that may involve the opening and re-closing of the ring or by starting with a pre-functionalized proline derivative. For instance, the synthesis of substituted pyrrolidines can be achieved through [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes.

Formation of Diverse N-Acetylpyrrolidine Derivatives

This compound serves as a valuable starting material for the synthesis of a wide range of N-acetylpyrrolidine derivatives. The reactions at the aldehyde functionality, as discussed previously, are the primary means of diversification.

For example, the alkene products from Wittig reactions can undergo further transformations such as hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities. The amines formed via reductive amination can be further alkylated or acylated to generate more complex derivatives. The secondary alcohols from Grignard reactions can be oxidized to ketones or used in etherification or esterification reactions.

Furthermore, the pyrrolidine nitrogen, while protected by the acetyl group, can potentially be deprotected and subsequently re-functionalized with different substituents, although this would require conditions that cleave the amide bond. More commonly, diverse N-substituted pyrrolidine derivatives are synthesized from L-proline, where the nitrogen can be functionalized prior to modifications at the carboxylic acid group.

The versatility of this compound is also demonstrated in its potential use in the synthesis of bicyclic structures. Intramolecular cyclization reactions, potentially following a primary reaction at the aldehyde, can lead to the formation of pyrrolizidine (B1209537) and related bicyclic systems, which are common motifs in various natural products and pharmaceuticals. researchgate.net

Applications of 1 Acetylpyrrolidine 2 Carbaldehyde in Advanced Organic Synthesis

Chiral Pool Utilization in Complex Molecule Construction

Chiral pool synthesis is a strategy in enantioselective synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.govwordpress.com This approach leverages the stereochemical information embedded in natural molecules to build complex targets, bypassing the need for creating chirality from achiral precursors. wordpress.com 1-Acetylpyrrolidine-2-carbaldehyde, derived from L-proline, is a prime example of a chiral pool reagent. The defined stereocenter at the C-2 position of the pyrrolidine (B122466) ring provides a foundational chiral scaffold upon which intricate molecular frameworks can be assembled.

The utility of this scaffold is prominently demonstrated in the synthesis of pharmaceutically active molecules. For instance, derivatives of the N-acylated pyrrolidine structure are crucial intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used for treating type-II diabetes. beilstein-journals.org A practical synthesis has been developed for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the drug Vildagliptin, starting from L-proline. beilstein-journals.org This process involves the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into a carbonitrile, showcasing how the fundamental pyrrolidine structure from the chiral pool is elaborated into a high-value therapeutic agent. beilstein-journals.org

Further research has shown that various N-substituted-2-acetylpyrrolidine derivatives, prepared from L-proline, exhibit inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov The synthesis of these compounds begins with the protection of the amino group of L-proline, followed by transformations of the carboxyl group, underscoring the role of the proline skeleton as a reliable starting point for generating new, biologically active compounds. nih.gov

| Starting Material | Key Transformation | Final Product Class | Reference |

| L-Proline | N-acylation, amidation, dehydration | DPP-IV Inhibitor Intermediate | beilstein-journals.org |

| L-Proline | N-substitution, Grignard reaction | α-Glucosidase Inhibitors | nih.gov |

Contribution to Asymmetric Synthetic Strategies

Beyond serving as a chiral starting material, the this compound scaffold and its derivatives are instrumental in directing the stereochemical outcome of chemical reactions. This is achieved through their application as chiral auxiliaries and as mediators in enantioselective transformations.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed. wordpress.comresearchgate.net This strategy allows for the creation of new stereocenters with a high degree of control. The pyrrolidine ring system, particularly derivatives of prolinol (the reduction product of prolinal/1-acetylpyrrolidine-2-carbaldehyde), is a well-established motif in the design of effective chiral auxiliaries. nih.gov

While direct use of this compound as an auxiliary is less common, closely related structures derived from the proline family are widely employed. For example, a derivative of L-pyroglutamic acid, which shares the pyrrolidine core, has been successfully used as a chiral auxiliary in the highly diastereoselective synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines, which are common structures in various indole (B1671886) alkaloids. elsevierpure.com The auxiliary guides the addition of nucleophiles to a β-carboline system before being cleaved to yield the asymmetric product. elsevierpure.com The success of these related structures highlights the inherent stereodirecting power of the pyrrolidine framework, a feature central to the potential of this compound in this context.

The scaffold of this compound is a direct precursor to some of the most powerful organocatalysts in modern asymmetric synthesis. The aldehyde functional group can be readily reduced to an alcohol, yielding N-acetylprolinol. This prolinol skeleton is the basis for highly effective catalysts that mediate enantioselective reactions. nih.gov

A prominent example is the Hayashi-Jørgensen organocatalyst, a diarylprolinol silyl (B83357) ether, which is used to catalyze a variety of stereoselective transformations. nih.gov In a bio-inspired key step for the synthesis of the natural product Artemone, an enal substrate was treated with catalytic amounts of a Hayashi-Jørgensen catalyst to achieve a crucial transformation. nih.gov These catalysts operate by forming a chiral iminium ion with the substrate, which then undergoes a highly face-selective reaction with a nucleophile. This external asymmetric induction, where the chiral information is transferred at the transition state, is a testament to the efficacy of the pyrrolidine scaffold in creating a defined chiral environment for the reaction.

| Catalyst Type | Precursor Scaffold | Example Reaction | Key Feature | Reference |

| Hayashi-Jørgensen Catalyst | Prolinol (from Prolinal) | Michael Addition | Iminium ion activation | nih.gov |

Role as a Versatile Precursor for Nitrogen Heterocycles

The structural features of this compound, namely the reactive aldehyde group and the cyclic secondary amine (after deacetylation), make it an excellent precursor for the synthesis of more complex nitrogen-containing heterocycles. The aldehyde can participate in condensations, cycloadditions, and reductive aminations, while the nitrogen atom provides a site for further annulation reactions.

The synthesis of 1-substituted tetrahydro-β-carbolines from a pyroglutamic acid-derived auxiliary demonstrates how the pyrrolidine framework can be used to construct fused heterocyclic systems. elsevierpure.com Similarly, the general principle of using chiral pool amino acids to generate diverse heterocycles is well-established. For example, (R)- and (S)-aspartic acid have been used as starting materials for the synthesis of chiral 3-pyrrolidinylisoxazoles, showcasing the transformation of a simple amino acid into a more complex heterocyclic structure with potential pharmacological applications. nih.gov

The versatility of the aldehyde group on the pyrrolidine ring is a key asset. This functional group can be converted into other functionalities, such as nitriles or hydroxymethyl groups, which can then be used to build various ring systems. beilstein-journals.orggoogle.com This adaptability allows chemists to use this compound and its derivatives as linchpins in synthetic routes leading to a wide array of complex nitrogen heterocycles.

Research in Medicinal Chemistry and Biological Activity of 1 Acetylpyrrolidine 2 Carbaldehyde Derivatives

Design and Synthesis of Biologically Active Pyrrolidine (B122466) Scaffolds

The design of biologically active molecules often centers on the pyrrolidine scaffold due to its unique structural properties. As a five-membered nitrogen heterocycle, it provides a robust framework that can be strategically functionalized to interact with specific biological targets. nih.gov The non-planar nature of the ring, often described as "pseudorotation," and the presence of multiple stereogenic centers allow for the creation of a wide array of stereoisomers, each with potentially distinct biological activity. nih.gov This stereochemical diversity is crucial for achieving specific binding to enantioselective proteins. nih.gov

Synthetic strategies for creating these scaffolds are broadly categorized into two approaches: the construction of the pyrrolidine ring from various acyclic or cyclic precursors, and the functionalization of a pre-existing pyrrolidine ring. nih.gov The non-essential amino acid L-proline, which contains a chiral pyrrolidine ring, is a frequently used building block for the latter approach. nih.gov For instance, N-substituted-2-acetylpyrrolidine derivatives have been synthesized from L-proline by first performing an N-substitution, followed by esterification and a subsequent Grignard reaction to introduce the acetyl group. researchgate.net This highlights a common pathway where a simple, readily available chiral precursor is elaborated into a more complex, biologically active molecule.

Enzyme Inhibition Studies with N-Acetylpyrrolidine Derivatives

Derivatives of N-acetylpyrrolidine have been investigated for their ability to inhibit various enzymes implicated in human diseases. The core pyrrolidine structure serves as a versatile anchor for positioning functional groups that can interact with the active sites of these enzymes.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Pyrrolidine derivatives, particularly 2-cyanopyrrolidines, are a prominent class of DPP-4 inhibitors. researchgate.netgoogle.com Research has shown that N-substituted glycine (B1666218) combined with a 2-cyanopyrrolidine moiety at the S₁ binding site of the enzyme can lead to effective DPP-4 inhibition. nih.gov One reported example of a potent pyrrolidine-based DPP-4 inhibitor is 1-[[(3-hydroxy-1-adamantyl) amino] acetyl]-2-cyano-(S)-pyrrolidine, which has been shown to reduce hyperglycemia. researchgate.netnih.gov The design of such inhibitors focuses on creating molecules that mimic the dipeptide structure of DPP-4's natural substrates, allowing them to bind to the enzyme's active site and block its function. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.gov Their dysregulation is implicated in various pathological conditions, including arthritis and chronic wounds, making them important therapeutic targets. nih.govnih.gov The ability of tetracycline (B611298) antibiotics, such as doxycycline (B596269) and minocycline, to inhibit MMPs has been well-established. nih.gov While specific studies on 1-Acetylpyrrolidine-2-carbaldehyde as an MMP inhibitor are not prominent, the broader class of pyrrolidine-containing structures is explored for this purpose. For example, a self-propagating cycle of chronic inflammation has been linked to MMP-9, and research into inhibitors is ongoing. a2bchem.com The development of MMP inhibitors often involves creating structures that can chelate the zinc ion in the enzyme's active site, a role for which strategically functionalized heterocyclic scaffolds like pyrrolidine could be adapted.

Inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy for controlling postprandial hyperglycemia in patients with type 2 diabetes. researchgate.netnih.gov N-acetylpyrrolidine derivatives have demonstrated significant potential as inhibitors of these enzymes. nih.govnih.gov

In one study, two synthesized derivatives, N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b), were evaluated for their inhibitory activity. researchgate.netnih.govnih.gov Both compounds showed potent inhibition of α-glucosidase, with the N-benzyl derivative (4a) being particularly effective. nih.govnih.gov Kinetic analysis revealed that both derivatives function as mixed-type inhibitors against α-glucosidase and α-amylase. nih.govnih.gov This indicates they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netnih.gov The results underscore the potential of applying N-substituted acetylpyrrolidine derivatives in the management of type 2 diabetes. researchgate.netnih.gov

Table 1: Inhibitory Activity of N-Acetylpyrrolidine Derivatives against α-Glucosidase and α-Amylase

| Compound | Target Enzyme | IC₅₀ (mM) |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 |

| α-Amylase | 2.53 ± 0.14 | |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 |

| α-Amylase | 3.11 ± 0.11 | |

| Data sourced from Sansenya et al. (2020). nih.govnih.gov |

Development as Pharmaceutical Intermediates and Drug Precursors

Heterocyclic compounds are fundamental building blocks in pharmaceutical development, with some estimates suggesting they are present in the majority of biologically active chemical entities. sciencedaily.com this compound and its related structures are valuable as pharmaceutical intermediates because their core scaffold can be readily modified to produce a diverse range of more complex molecules. sigmaaldrich.com The pyrrolidine ring, often derived from L-proline, serves as a chiral pool starting material, providing a stereochemically defined foundation for building new drug candidates. nih.gov

The synthesis of enzyme inhibitors provides a clear example of this utility. The creation of N-(substituted)-2-acetylpyrrolidines for enzyme inhibition studies starts with a basic pyrrolidine structure which is then elaborated through a series of chemical reactions, such as N-substitution and Grignard reactions, to yield the final active compound. researchgate.net This step-wise construction demonstrates the role of the initial pyrrolidine derivative as a crucial precursor in the drug discovery pipeline.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For pyrrolidine derivatives, SAR analyses have revealed key structural features that govern their biological activity. mdpi.commdpi.comnih.govnih.gov

Key findings from SAR studies on various pyrrolidine scaffolds include:

Integrity of the Scaffold: Truncations or major alterations to the core pyrrolidine ring often result in a significant loss of inhibitory activity, highlighting the importance of the complete scaffold for proper orientation and binding within the target's active site. mdpi.commdpi.com

Influence of N-Substituents: In the case of α-glucosidase inhibitors, the nature of the substituent on the pyrrolidine nitrogen is critical. The superior activity of the N-benzyl derivative (IC₅₀ = 0.52 mM) compared to the N-tosyl derivative (IC₅₀ = 1.64 mM) suggests that the size, flexibility, and electronic properties of this group heavily influence potency. nih.govnih.gov

Stereochemistry: For many pyrrolidine-based inhibitors, the specific stereoconformation of the chiral centers is crucial for activity. Changes in stereochemistry can dramatically alter how the molecule fits into the binding pocket of an enzyme, often leading to reduced or abolished efficacy. mdpi.com

Peripheral Functional Groups: Modifications to functional groups attached to the pyrrolidine ring can have varied effects. mdpi.comnih.govnih.gov For instance, studies on some inhibitors have shown that aromatic functionalities at certain positions are essential, while the nature of aliphatic chains at other positions can be modified to fine-tune properties without losing core activity. mdpi.com This allows for the optimization of a compound's pharmacological profile. nih.gov

These SAR insights guide medicinal chemists in the rational design of new, more effective pyrrolidine-based therapeutic agents. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on 1 Acetylpyrrolidine 2 Carbaldehyde

Molecular Docking Simulations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Acetylpyrrolidine-2-carbaldehyde, while specific docking studies on this exact compound are not extensively documented in publicly available literature, the methodology for such an investigation can be outlined based on studies of similar proline derivatives. These simulations are crucial for understanding the potential biological activity of the compound by identifying its possible protein targets and binding modes.

A hypothetical molecular docking study of this compound would typically involve the following steps:

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. This is a critical step to ensure that the ligand's geometry is realistic for binding.

Selection and Preparation of the Protein Target: A protein receptor of interest would be selected based on a therapeutic hypothesis. For instance, given the structural similarity to proline, enzymes that metabolize or bind proline could be potential targets. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: Using software such as AutoDock or PatchDock, the ligand would be placed in the binding site of the protein. The program then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose. scispace.com

Analysis of Results: The results would be analyzed to identify the most stable binding poses, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be visualized and examined.

For example, in a study on proline and prolinamide isomers, the PatchDock server was used for molecular docking against bacterial collagenase. scispace.com The process involved drawing the chemical structures, performing energy minimization, and then submitting them for docking. scispace.com The results were evaluated based on the atomic contact energy. scispace.com A similar approach for this compound would provide valuable predictions about its potential as an enzyme inhibitor or a ligand for a specific receptor.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Typical Software/Method |

| Ligand Preparation | 3D structure generation and energy minimization | ChemBio3D Ultra |

| Protein Preparation | Removal of water, addition of hydrogens, charge assignment | AutoDockTools |

| Docking Algorithm | Grid-based search or geometric matching | AutoDock, PatchDock |

| Scoring Function | Calculation of binding affinity (e.g., kcal/mol) | Empirical free energy scoring functions |

| Analysis | Identification of best poses and key interactions | PyMOL, Discovery Studio |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by providing detailed information about the energies of reactants, products, transition states, and intermediates. For this compound, such calculations can predict the feasibility of various reaction pathways, such as oxidation or reduction of the aldehyde group, or reactions involving the pyrrolidine (B122466) ring.

A theoretical investigation into a reaction of this compound, for example, its reduction to 1-acetylpyrrolidine-2-methanol, would involve:

Geometry Optimization: Calculating the most stable geometric structures of the reactant, product, and any proposed transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) on the potential energy surface.

Energy Profile Calculation: Determining the energy barriers (activation energies) and reaction energies to identify the most favorable reaction pathway.

In a study on the Cannizzaro reaction of a related compound, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, the semiempirical RM1 method was used to optimize geometries and calculate heats of formation for the reactants and transition states, successfully confirming the hydride transfer mechanism. researchgate.net This demonstrates that even less computationally expensive methods can provide valuable mechanistic insights.

Table 2: Theoretical Methods for Reaction Mechanism Elucidation

| Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | 6-31G* | Calculation of electronic properties (HOMO, LUMO) | capes.gov.br |

| Semiempirical RM1 | Unrestricted Hartree-Fock | Geometry optimization and heat of formation calculations | researchgate.net |

Conformational Analysis and Stereochemical Influences

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure, which is dictated by its conformational preferences and stereochemistry. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, namely the acetyl and carbaldehyde groups, significantly influence which conformation is most stable.

Studies on N-acetylated proline derivatives provide significant insight into the conformational behavior of the N-acetylpyrrolidine moiety. The N-acyl group has been shown to favor an axial orientation for substituents at the 2- and 5-positions of the pyrrolidine ring. researchgate.net This has a restrictive effect on the possible conformations of the ring. researchgate.net

Furthermore, the rotation around the C-N amide bond of the acetyl group leads to cis and trans isomers. Ab initio computational studies on N-acetyl-L-proline-N',N'-dimethylamide, a model for polyproline, have shown that the trans prolyl peptide bond is the dominant conformation in both the gas phase and in solution. nih.gov The rotational barriers for cis-trans isomerization are influenced by the solvent polarity. nih.gov

Stereoelectronic effects also play a crucial role. For example, studies on 4-substituted prolines have demonstrated that electron-withdrawing substituents can have a substantial impact on the conformational preferences of the pyrrolidine ring. nih.gov In this compound, the electronegative oxygen atoms of the acetyl and carbaldehyde groups will influence the electronic distribution and, consequently, the geometry and stability of the different conformers.

A thorough conformational analysis of this compound would involve computational methods to map the potential energy surface as a function of the key dihedral angles, such as those defining the ring pucker and the orientation of the substituents.

Table 3: Key Conformational Features of N-Acetylated Pyrrolidines

| Feature | Description | Influencing Factors | Reference |

| Pyrrolidine Ring Pucker | Envelope or twist conformations | Substituents on the ring, N-acylation | researchgate.net |

| Amide Bond Isomerism | cis and trans isomers around the acetyl C-N bond | Solvent polarity, steric hindrance | nih.gov |

| Stereoelectronic Effects | Influence of electronegative atoms on conformation | Electron-withdrawing/donating nature of substituents | nih.gov |

Future Prospects and Emerging Research Directions for 1 Acetylpyrrolidine 2 Carbaldehyde

Innovations in Sustainable Synthetic Methodologies

The development of environmentally friendly chemical processes is a paramount goal in modern chemistry. Research into the synthesis of pyrrolidine (B122466) derivatives and other heterocyclic compounds is increasingly focused on "green" methodologies that reduce waste, energy consumption, and the use of hazardous materials. researchgate.netsciencedaily.com While traditional multi-step syntheses exist, the future for producing 1-Acetylpyrrolidine-2-carbaldehyde and its analogues lies in adopting more sustainable practices. google.com

Emerging sustainable methods applicable to pyrrolidine synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase yields, and enhance selectivity, representing an efficient and green protocol. mdpi.com

Catalyst-Free and Solvent-Free Reactions: Performing reactions under neat conditions or by grinding (mechanochemistry) eliminates the need for potentially toxic solvents and catalysts, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Electrochemical Synthesis: Using electricity as a "reagent" to drive reactions is an inherently green approach that avoids stoichiometric chemical oxidants and can often be performed in environmentally benign solvents like water and acetone. rsc.org

Use of Greener Solvents: Shifting from hazardous organic solvents to water or ethanol-water mixtures for reactions like domino or three-component syntheses of pyrrolidine-fused compounds is a key trend. rsc.org

| Methodology | Key Advantages | Relevant Findings |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, increased efficiency. | Proven effective for synthesizing various heterocyclic compounds, including oxadiazole derivatives. mdpi.com |

| Mechanochemistry (Grinding) | Solvent-free, catalyst-free, high atom economy, simple workup. | Successfully applied to the synthesis of 2-pyrrolidinones and imidazopyridines with high yields. researchgate.netresearchgate.net |

| Electrochemical Methods | Uses clean electrons as reagents, avoids harsh oxidants, can be scaled up in flow systems. | Demonstrated as a sustainable method for creating complex spirolactones in green solvents. rsc.org |

| Aqueous/Alcoholic Solvent Systems | Eco-friendly, safe, often allows for simple product isolation without chromatography. | Enables catalyst-free, one-pot synthesis of polycyclic pyrrolidine-fused spirooxindoles. rsc.org |

Expansion into New Areas of Target-Oriented Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and this compound serves as an ideal starting point for constructing more complex, biologically active molecules. enamine.netnih.gov Its bifunctional nature (aldehyde and amide) allows for diverse chemical modifications. Researchers are exploring its use in the synthesis of compounds aimed at a variety of biological targets.

Key areas of expansion include:

Antidiabetic Agents: Polyhydroxylated pyrrolidines, known as aza-sugars, are potent inhibitors of enzymes like α-glucosidase (AG) and aldose reductase (ALR2), which are implicated in type 2 diabetes and its complications. nih.gov The aldehyde group of this compound is a key functional handle for elaboration into these more complex structures.

Anticonvulsants: The pyrrolidine-2,5-dione scaffold has shown significant promise in the treatment of epilepsy through interaction with voltage-gated ion channels in the central nervous system. nih.gov

Anthelmintic and Antimicrobial Agents: Derivatives such as pyrrolidine oxadiazoles (B1248032) and 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid have demonstrated potent activity against parasitic worms and both Gram-positive and Gram-negative bacteria, respectively. frontiersin.org

Porphyrin Precursors: Pyrrole-2-carbaldehyde compounds are essential intermediates in the synthesis of dipyrroles, tripyrroles, and ultimately porphyrins, which have applications in various fields. google.com

| Target Compound Class | Biological Target/Application Area | Synthetic Relevance of Pyrrolidine Scaffold |

|---|---|---|

| Polyhydroxylated Pyrrolidines (Aza-sugars) | α-glucosidase, Aldose Reductase (Antidiabetic) | Mimics the transition state of carbohydrate processing enzymes. nih.gov |

| Pyrrolidine-2,5-diones | Voltage-Gated Sodium/Calcium Channels (Anticonvulsant) | Serves as a core scaffold for anticonvulsant drugs. nih.gov |

| Pyrrolidine Oxadiazoles | Inhibition of L4 Development in Parasites (Anthelmintic) | Provides a framework for developing new drug candidates to combat resistance. frontiersin.org |

| Substituted Pyrrolidines | CXCR4 Antagonists, Antimicrobials | Acts as a versatile building block for diverse bioactive compounds. enamine.netfrontiersin.org |

Advanced Applications in Drug Discovery and Development

Beyond its role as a synthetic intermediate, derivatives of this compound are themselves being investigated as potent therapeutic agents. The pyrrolidine moiety is valued in drug design for its ability to introduce three-dimensionality (3D) and specific stereochemistry, which can lead to improved binding at biological targets. nih.govresearchgate.net

Promising research includes the development of:

Enzyme Inhibitors for Diabetes: N-acetylpyrrolidine derivatives have shown high potential to inhibit α-glucosidase and α-amylase, enzymes that control blood glucose levels by hydrolyzing carbohydrates. nih.gov A study on N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine revealed significant inhibitory activity on α-glucosidase. nih.gov

DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs. Research into pyrrolidine-2-carbonitrile (B1309360) derivatives, which are structurally very similar to this compound, has identified potent anti-diabetic agents in animal models of type II diabetes. researchgate.net

Inhibitors for Neurodegenerative Diseases: The pyrrolidine scaffold is found in compounds designed as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. frontiersin.orgnih.gov Novel pyrrolidine-based benzenesulfonamide (B165840) derivatives have emerged as highly promising AChE inhibitor candidates. frontiersin.org

| Derivative Class | Therapeutic Target | Potential Indication | Research Finding |

|---|---|---|---|

| N-substituted-acetylpyrrolidines | α-Glucosidase, α-Amylase | Type 2 Diabetes Mellitus | Derivatives showed high inhibitory potential on α-glucosidase with IC50 values in the low millimolar range. nih.gov |

| Pyrrolidine-2-carbonitriles | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes Mellitus | Synthesized compounds were found to be potent anti-diabetic agents in a rat model. researchgate.net |

| Pyrrolidine-based Benzenesulfonamides | Acetylcholinesterase (AChE) | Alzheimer's Disease | Discovered highly potent AChE inhibitors with Ki values in the low nanomolar range. frontiersin.org |

Exploration of Novel Catalytic Roles and Chiral Applications

The inherent chirality of this compound, derived from its L-proline precursor, makes it an attractive candidate for applications in asymmetric catalysis. Proline itself is a renowned organocatalyst, and its derivatives are widely explored as chiral ligands and catalysts. nih.govrsc.org

Future research in this area is focused on:

Chiral Ligands for Asymmetric Synthesis: Chiral C2-symmetric pyrrolidine derivatives have been successfully used as catalytic ligands in reactions such as the addition of diethylzinc (B1219324) to aldehydes, achieving high yields and excellent enantiomeric excess (up to 96% ee). rsc.org This demonstrates the potential of the pyrrolidine backbone to effectively control stereochemistry.

Heterogeneous Organocatalysis: A significant emerging direction is the incorporation of chiral pyrrolidine units into porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.org Encapsulating a proline-based catalyst within such a framework creates a reusable, heterogeneous catalyst that combines the benefits of high activity and selectivity with ease of separation and recycling. rsc.org This approach provides a platform to mimic biological catalytic processes in a stable, engineered environment.

| Application | Description | Key Advantage | Reference |

|---|---|---|---|

| Chiral Ligand | Used in combination with a metal to catalyze asymmetric reactions (e.g., alkyl additions to aldehydes). | High enantioselectivity, leading to the production of a single desired stereoisomer. | rsc.org |

| Heterogeneous Catalyst | Immobilized within a porous support like a MOF or COF. | Combines the precision of organocatalysis with the practical benefits of reusability and stability. | rsc.org |

| Organocatalyst Precursor | Serves as a starting material for more complex proline-derived catalysts. | The pyrrolidine scaffold is a proven platform for developing efficient and versatile organocatalysts. | nih.govrsc.org |

Q & A

Q. What are the limitations of using this compound in high-throughput screening assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.